molecular formula C14H12FNO B3841723 N-(4-fluorophenyl)-2-methylbenzamide

N-(4-fluorophenyl)-2-methylbenzamide

Cat. No. B3841723
M. Wt: 229.25 g/mol
InChI Key: NXORULDOCYGHRM-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-methylbenzamide, also known as fluoroamphetamine, is a chemical compound that belongs to the amphetamine class of drugs. It is a potent stimulant that has been used in scientific research for various purposes.

Scientific Research Applications

Novel Crystalline Forms

  • Application in NK1/NK2 Antagonism : A novel crystalline form of a related compound, 3,5-dibromo-N-[(2S)-2-(-4-fluorophenyl)-4-(3-morpholin-4-ylazetidin-1-yl)butyl]-N-methylbenzamide, demonstrates therapeutic potential in treating disorders such as asthma, gastrointestinal diseases, pain, and depression (Norman, 2008).

Chemical Synthesis and Modification

  • Iron-Catalyzed Fluorination : N-fluoro-2-methylbenzamides undergo a catalytic iron-mediated fluorination, illustrating a method for the chemoselective transfer of fluorine to produce corresponding fluorides, which is significant in chemical synthesis and modification (Groendyke, AbuSalim, & Cook, 2016).

Metabolism and Stability Studies

  • Metabolic Conversion to N-Hydroxymethyl Compounds : N-methylbenzamides, including derivatives like N-(4-fluorophenyl)-2-methylbenzamide, are metabolized to N-(hydroxymethyl) compounds, and their stability varies with substitutions in the phenyl ring or nitrogen atom, impacting the stability of N-methylol compounds produced during oxidative metabolism (Ross et al., 1983).

Radiopharmaceutical Applications

  • PET Imaging of mGluR1 : Derivatives of N-methylbenzamide, including fluorinated forms, have been synthesized for PET imaging of metabotropic glutamate receptor type 1 (mGluR1) in rodent brains, highlighting their utility in neuroimaging and receptor studies (Fujinaga et al., 2012).

Crystal Structure Analysis

  • X-Ray Crystal Determination : Studies on crystal structures of related compounds, like 2-methylpropan-2-aminium methyl ((4-fluorobenzamido)(4-fluorophenyl)methyl) phosphonate, contribute to understanding the molecular configuration and interactions, aiding in drug design and development (Gao Yu, 2014).

Tumor Proliferation Studies

  • Cellular Proliferation in Tumors : Fluorinated benzamides are used in PET imaging to evaluate tumor proliferation, as demonstrated in studies assessing cellular proliferation in tumors using specific markers like 18F-ISO-1 (Dehdashti et al., 2013).

properties

IUPAC Name

N-(4-fluorophenyl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO/c1-10-4-2-3-5-13(10)14(17)16-12-8-6-11(15)7-9-12/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXORULDOCYGHRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-2-methylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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